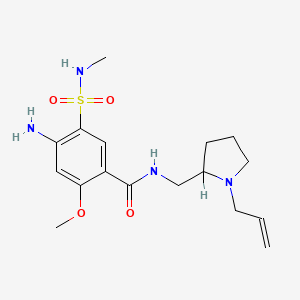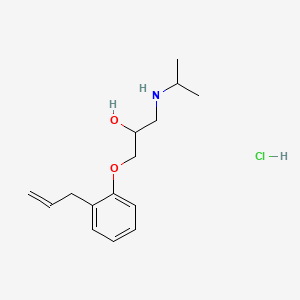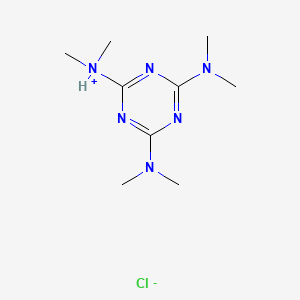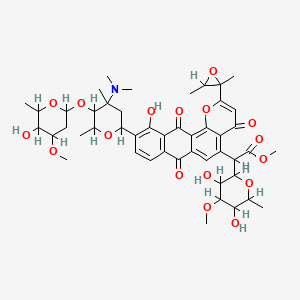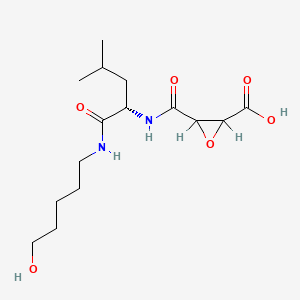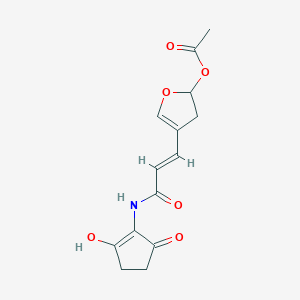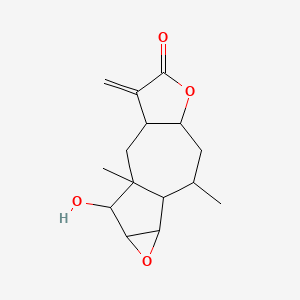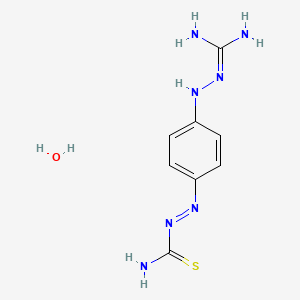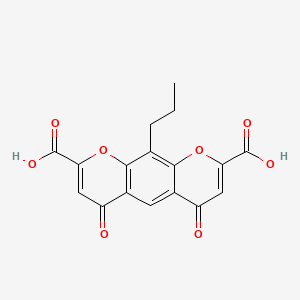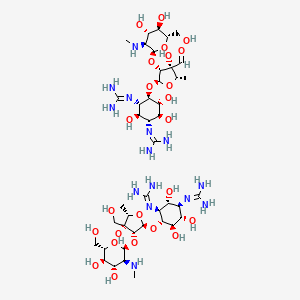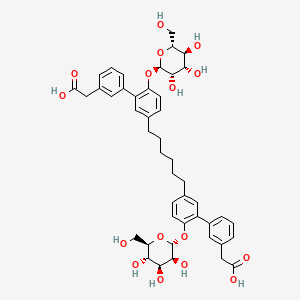
ビモシアモース
説明
TBC-1269は、ビモシアモースとしても知られており、オリゴ糖ではない汎選択的アンタゴニストです。これは、炎症反応において重要な役割を果たす、セレクトインとそのリガンド間の相互作用を阻害する能力で知られています。セレクトインは、血管内皮への白血球の初期ローリングを仲介する細胞接着分子であり、炎症部位への白血球の動員における重要なステップです .
科学的研究の応用
TBC-1269 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study selectin-mediated cell adhesion and the development of selectin inhibitors.
Biology: TBC-1269 is employed in research on leukocyte recruitment and the inflammatory response.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases by inhibiting leukocyte recruitment.
Industry: TBC-1269 is used in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
作用機序
TBC-1269は、セレクトインとそのリガンド間の相互作用を阻害することによって効果を発揮します。この阻害により、血管内皮への白血球の初期ローリングが阻害され、炎症部位への白血球動員が減少します。TBC-1269の分子標的には、E-セレクトイン、P-セレクトイン、およびL-セレクトインが含まれており、阻害濃度(IC50)はそれぞれ88μM、20μM、および86μMです .
生化学分析
Biochemical Properties
Bimosiamose plays a crucial role in biochemical reactions by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. It interacts with E-selectin, P-selectin, and L-selectin, with inhibition constants (IC50) of 88 µM, 20 µM, and 86 µM, respectively . These interactions prevent the binding of leukocytes to the endothelium, thereby reducing leukocyte migration to sites of inflammation.
Cellular Effects
Bimosiamose has significant effects on various cell types and cellular processes. It reduces the adhesion of HL-60 cells to E- and P-selectin, which is crucial for leukocyte migration . In patients with chronic obstructive pulmonary disease (COPD), Bimosiamose inhalation led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages in induced sputum . This indicates its potential to attenuate airway inflammation and improve lung function.
Molecular Mechanism
At the molecular level, Bimosiamose exerts its effects by binding to selectins, thereby inhibiting their interaction with leukocytes. This inhibition prevents the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. By blocking these interactions, Bimosiamose reduces leukocyte migration and subsequent inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bimosiamose have been observed over time. In a Phase I trial, Bimosiamose was administered by inhalation to healthy males, and it was well tolerated up to a dose of 70 mg . The compound was detected in plasma at doses of 50 mg or higher, indicating its systemic bioavailability. Over a 28-day period, Bimosiamose inhalation led to a reduction in inflammatory cells and markers in COPD patients .
Dosage Effects in Animal Models
The effects of Bimosiamose vary with different dosages in animal models. Higher doses of Bimosiamose have been associated with a greater reduction in inflammatory markers and cells. At the highest dose of 140 mg in a dose-escalation study, adverse events were more frequent . This suggests a threshold effect, where the benefits of Bimosiamose are maximized at certain dosages, beyond which adverse effects may occur.
Metabolic Pathways
Bimosiamose is involved in metabolic pathways related to inflammation. It interacts with selectins, which are key players in the inflammatory response. By inhibiting selectins, Bimosiamose affects the metabolic flux of inflammatory cells, reducing their migration and activity at sites of inflammation .
Transport and Distribution
Bimosiamose is transported and distributed within cells and tissues primarily through inhalation. It is administered via a nebulizer, allowing for direct delivery to the respiratory tract . This method of administration ensures that Bimosiamose reaches the target tissues effectively, reducing systemic exposure and potential side effects.
Subcellular Localization
The subcellular localization of Bimosiamose is primarily within the respiratory tract when administered by inhalation. It targets the endothelial cells lining the airways, where it inhibits selectin-mediated leukocyte adhesion . This localization is crucial for its anti-inflammatory effects, as it directly impacts the sites of inflammation in the respiratory system.
準備方法
合成経路と反応条件
TBC-1269の合成には、いくつかの重要なステップが含まれます。
フリーデル・クラフツ縮合: このプロセスは、2-(2'-メトキシビフェニル-3-イル)酢酸とアディポイルジクロリドを、ジクロロメタン中、塩化アルミニウムの存在下でフリーデル・クラフツ縮合させることから始まります。この反応により、付加体が形成されます。
還元: 付加体は、水酸化リチウムとヒドラジン、または三エチルシラン、トリフルオロ酢酸、および三フッ化ホウ素エーテル錯体、または水素、水酸化パラジウム、および三臭化ホウ素を使用して、両方のカルボニル基を還元されます。
メトキシ基の開裂: メトキシ基は、ジクロロメタン中、三臭化ホウ素を使用して開裂され、ビスフェノール化合物が得られます。
α-D-マンノースペンタアセテートとの縮合: 次に、ビスフェノール化合物は、ジクロロエタン中、三フッ化ホウ素エーテル錯体を使用して、α-D-マンノースペンタアセテートと縮合して、ビスグリコシドが形成されます。
加水分解: 最後に、ビスグリコシドは、水中で水酸化リチウムを使用して加水分解されて、目的のビスマンノピラノシドが生成されます.
工業生産方法
TBC-1269の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、自動反応器と連続フロープロセスを使用し、最終生成物の高収率と高純度を確保することが含まれます。
化学反応の分析
反応の種類
TBC-1269は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行することができます。
置換: 特に、フェノール基とグリコシド基に関与する置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、ハロゲン化アルキルとアシルクロリドなどの試薬に関与します。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成され、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究における用途
TBC-1269は、幅広い科学研究用途を持っています。
化学: セレクトイン媒介細胞接着とセレクトイン阻害剤の開発を研究するためのモデル化合物として使用されます。
生物学: TBC-1269は、白血球動員と炎症反応の研究に用いられます。
医学: この化合物は、白血球動員を阻害することによって、炎症性疾患の治療における潜在的な治療用途を持っています。
類似化合物との比較
類似化合物
GMI-1070: 同様の抗炎症作用を持つ別の汎選択的アンタゴニスト。
ウプロレセラン: 急性骨髄性白血病の治療に使用される、E-セレクトイン特異的アンタゴニスト。
リビパンセル: 鎌状赤血球症の血管閉塞性危急症の治療に使用される、汎選択的アンタゴニスト。
TBC-1269の独自性
TBC-1269は、オリゴ糖ではない構造を持つため、独特です。これは、通常オリゴ糖である他のセレクトインアンタゴニストとは異なります。この独特の構造は、その特異的な結合特性と抗炎症効果に貢献しています .
特性
IUPAC Name |
2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCQJDEHXJHRI-XJMXIVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048783 | |
| Record name | Bimosiamose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187269-40-5 | |
| Record name | Bimosiamose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimosiamose [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimosiamose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bimosiamose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIMOSIAMOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


